REACTION_CXSMILES
|
[OH-:1].[Na+].ClCl.C[C:6]([C:8]1[CH:13]=[C:12]([O:14][CH2:15][C:16]([F:19])([F:18])[F:17])[CH:11]=[CH:10][C:9]=1[O:20][CH2:21][C:22]([F:25])([F:24])[F:23])=[O:7]>O>[F:23][C:22]([F:25])([F:24])[CH2:21][O:20][C:9]1[CH:10]=[CH:11][C:12]([O:14][CH2:15][C:16]([F:19])([F:18])[F:17])=[CH:13][C:8]=1[C:6]([OH:7])=[O:1] |f:0.1|
|
Name
|
|
Quantity
|
292 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
87.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 10° C. until it
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 200 ml
|
Type
|
TEMPERATURE
|
Details
|
while heating until an exotherm
|
Type
|
CUSTOM
|
Details
|
begins about 75° C.
|
Type
|
TEMPERATURE
|
Details
|
is thereafter maintained at about 80° C.
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for about 16 hours at about 80° to 90° C.
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the extent of the reaction by thin-layer chromatography
|
Type
|
CUSTOM
|
Details
|
The excess hypochlorite is then destroyed
|
Type
|
ADDITION
|
Details
|
by adding 75 g
|
Type
|
TEMPERATURE
|
Details
|
of water, and the mixture is cooled to about 25° C.
|
Type
|
FILTRATION
|
Details
|
The light yellow solid product is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=C(C(=O)O)C=C(C=C1)OCC(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[Na+].ClCl.C[C:6]([C:8]1[CH:13]=[C:12]([O:14][CH2:15][C:16]([F:19])([F:18])[F:17])[CH:11]=[CH:10][C:9]=1[O:20][CH2:21][C:22]([F:25])([F:24])[F:23])=[O:7]>O>[F:23][C:22]([F:25])([F:24])[CH2:21][O:20][C:9]1[CH:10]=[CH:11][C:12]([O:14][CH2:15][C:16]([F:19])([F:18])[F:17])=[CH:13][C:8]=1[C:6]([OH:7])=[O:1] |f:0.1|
|
Name
|
|
Quantity
|
292 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
87.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 10° C. until it
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 200 ml
|
Type
|
TEMPERATURE
|
Details
|
while heating until an exotherm
|
Type
|
CUSTOM
|
Details
|
begins about 75° C.
|
Type
|
TEMPERATURE
|
Details
|
is thereafter maintained at about 80° C.
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for about 16 hours at about 80° to 90° C.
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the extent of the reaction by thin-layer chromatography
|
Type
|
CUSTOM
|
Details
|
The excess hypochlorite is then destroyed
|
Type
|
ADDITION
|
Details
|
by adding 75 g
|
Type
|
TEMPERATURE
|
Details
|
of water, and the mixture is cooled to about 25° C.
|
Type
|
FILTRATION
|
Details
|
The light yellow solid product is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=C(C(=O)O)C=C(C=C1)OCC(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |